Deoxyradicinol

Description

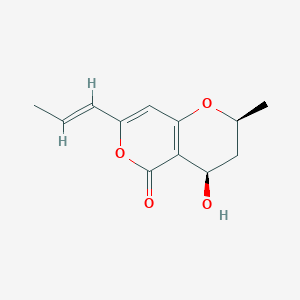

Structure

3D Structure

Properties

CAS No. |

97588-11-9 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one |

InChI |

InChI=1S/C12H14O4/c1-3-4-8-6-10-11(12(14)16-8)9(13)5-7(2)15-10/h3-4,6-7,9,13H,5H2,1-2H3/b4-3+/t7-,9+/m0/s1 |

InChI Key |

CJYYHIQJJHOGBG-NBUMFNHOSA-N |

Isomeric SMILES |

C/C=C/C1=CC2=C([C@@H](C[C@@H](O2)C)O)C(=O)O1 |

Canonical SMILES |

CC=CC1=CC2=C(C(CC(O2)C)O)C(=O)O1 |

Origin of Product |

United States |

Origin and Biosynthesis of Deoxyradicinol

The production of deoxyradicinol is a fascinating example of fungal metabolic diversity. Its biosynthesis is deeply rooted in the complex enzymatic machinery of its fungal producers.

Fungal Producers and Associated Microbial Systems

This compound and its closely related precursors have been isolated from a range of fungal genera, primarily within the phylum Ascomycota. These fungi are often associated with plants, either as pathogens or endophytes.

Isolation from Specific Fungal Genera and Species:

Alternaria : The fungus Alternaria helianthi is a well-documented producer of this compound, along with its immediate precursor, deoxyradicinin (B12778330), and a related compound, 3-epithis compound. nih.govrsc.org The production of these metabolites is a key characteristic of this plant pathogen.

Cochliobolus : Species within the genus Cochliobolus have been identified as sources of radicinin (B73259), a compound structurally similar to this compound and part of the same biosynthetic family. nih.gov This indicates the presence of the necessary genetic and enzymatic pathways for producing these types of polyketides.

Bipolaris : The fungus Bipolaris coicis has been utilized in studies involving the biotransformation of deoxyradicinin, confirming its capacity to process this direct precursor of this compound. nih.govrsc.org This genus is known to produce a variety of polyketide-derived metabolites.

Curvularia : While direct isolation of this compound from Curvularia species is not extensively documented, the closely related compound radicinol (B1239592) has been isolated from Cochliobolus lunata, which is now recognized as a synonym of Curvularia lunata.

Stemphylium : The genus Stemphylium is a known producer of a wide array of polyketide secondary metabolites. researchgate.net Although direct evidence for this compound production is not prominent in the literature, the demonstrated capability of this genus to synthesize complex polyketides suggests its potential as a producer.

Phoma : Similar to Stemphylium, the genus Phoma is recognized for its metabolic diversity and the production of numerous polyketide compounds. nih.govresearchgate.net While specific isolation of this compound from Phoma is not widely reported, the genus's established biosynthetic capabilities for polyketides make it a plausible source.

| Fungal Genus | Associated Compound(s) | Relationship to this compound |

|---|---|---|

| Alternaria | This compound, Deoxyradicinin, 3-epithis compound | Direct Producer |

| Cochliobolus | Radicinin | Producer of a closely related compound |

| Bipolaris | Deoxyradicinin (used in biotransformation studies) | Metabolizes the direct precursor |

| Curvularia | Radicinol | Producer of a closely related compound |

| Stemphylium | Various polyketides | Potential producer based on biosynthetic capabilities |

| Phoma | Various polyketides | Potential producer based on biosynthetic capabilities |

Influence of Cultural Conditions on Biosynthesis and Production

The production of secondary metabolites like this compound by fungi is highly sensitive to environmental and nutritional factors. While specific studies detailing the optimal conditions for this compound production are not extensively available, general principles of fungal secondary metabolism provide a framework for understanding these influences.

Nutrient Media: The composition of the growth medium, particularly the sources of carbon and nitrogen, plays a critical role in triggering and modulating polyketide biosynthesis. For many Alternaria species, media such as Potato Dextrose Agar (PDA) and Czapek Dox Agar are commonly used to support growth and secondary metabolite production. allsubjectjournal.comthepharmajournal.com The specific ratios of carbon to nitrogen can significantly impact the yield of polyketides.

pH: The pH of the culture medium is another crucial factor that affects fungal growth and enzyme activity. Fungi generally have optimal pH ranges for both growth and the production of specific metabolites. For instance, the enzymatic conversion of deoxyradicinin in Bipolaris coicis shows optimal activity at a neutral pH of 7.0. nih.gov

Temperature: Temperature influences the rate of fungal growth and the activity of biosynthetic enzymes. Studies on related fungi have shown that temperature can have a differential effect on biomass accumulation versus secondary metabolite production. researchgate.net The optimal temperature for the activity of deoxyradicinin 3-monooxygenase, an enzyme in a related pathway, was found to be 35°C. nih.gov

Aeration and Agitation: In liquid cultures, the levels of dissolved oxygen and the degree of agitation can affect fungal morphology and, consequently, the production of secondary metabolites. These parameters influence nutrient uptake and the removal of waste products.

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound is a classic example of a polyketide pathway, a major route for the synthesis of natural products in fungi.

Polyketide Biosynthesis Investigations

Research has unequivocally demonstrated that this compound originates from the polyketide pathway. rsc.org This was established through studies on Alternaria helianthi. rsc.org Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov These enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a long poly-β-keto chain. This chain then undergoes a series of modifications, including cyclization and reduction, to yield the final polyketide structure.

Precursor Incorporation Studies (e.g., ¹³C-labelled acetate (B1210297), deuteriated deoxyradicinin)

Definitive evidence for the polyketide origin of this compound comes from isotope labeling studies. When Alternaria helianthi cultures were fed with ¹³C-labelled sodium acetate, the resulting deoxyradicinin and this compound molecules showed enrichment of ¹³C at specific carbon atoms, as determined by nuclear magnetic resonance (NMR) spectroscopy. rsc.org This pattern of enrichment is characteristic of polyketide biosynthesis.

Interestingly, these studies also revealed an unusual aspect of deoxyradicinin's biosynthesis. The pattern of label incorporation from deuteriated sodium acetate suggested that deoxyradicinin is not formed from the folding and cyclization of a single hexaketide chain, but rather from the condensation of two separate polyketide chains. rsc.org This finding highlights a less common mechanism in polyketide assembly.

Enzymatic Mechanisms in Deoxyradicinin Formation

The formation of deoxyradicinin, the immediate precursor to this compound, is catalyzed by a Type I iterative polyketide synthase (PKS). nih.govnih.gov These large, multi-domain enzymes function as a molecular assembly line. The key domains involved in the synthesis of the polyketide backbone of deoxyradicinin include:

Ketosynthase (KS): Catalyzes the condensation of acyl units.

Acyltransferase (AT): Selects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

Following the assembly of the linear polyketide chain, it is likely released from the PKS and undergoes cyclization to form the characteristic pyrone ring structure of deoxyradicinin. The subsequent reduction of a ketone group on deoxyradicinin would then yield this compound.

Advanced Methodologies for Deoxyradicinol Structural Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural elucidation of natural products like Deoxyradicinol. By probing the interaction of the molecule with electromagnetic radiation, these techniques reveal detailed information about its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the carbon skeleton and the relative stereochemistry of this compound.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons, governed by spin-spin coupling (J).

¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon atoms within the molecule. The number of signals indicates the number of unique carbon environments. While ¹³C-¹³C coupling is not typically observed due to the low natural abundance of the ¹³C isotope, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR Spectroscopy techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of spin systems within the molecule. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum indicate that two protons are coupled to each other, typically through two or three bonds. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov This experiment is invaluable for assigning the proton signals to their corresponding carbon atoms. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduemerypharma.com This technique is particularly useful for connecting different spin systems and for identifying quaternary carbons. emerypharma.com

| Technique | Information Gained | Application to this compound |

| ¹H NMR | Proton chemical environments, spin-spin coupling | Identifies the number and type of protons, provides clues about their spatial relationships. |

| ¹³C NMR | Carbon skeleton, number of unique carbons | Determines the total number of carbon atoms and their hybridization states. |

| COSY | ¹H-¹H coupling networks | Establishes connectivity between adjacent protons, helping to trace out fragments of the molecule. |

| HSQC | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations | Connects different molecular fragments and identifies quaternary carbons. |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns. wikipedia.org

High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing detailed structural information. nih.gov The fragmentation pattern is often characteristic of the molecule's structure, with cleavage occurring at weaker bonds or through specific rearrangement reactions. wikipedia.orgyoutube.comyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcog.comnih.gov This technique is suitable for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. researchgate.net GC-MS is a highly sensitive method for identifying and quantifying components in a mixture. nih.gov

| Technique | Information Gained | Application to this compound |

| MS | Molecular weight, elemental composition | Determines the molecular formula of this compound. |

| MS/MS | Fragmentation patterns, structural motifs | Provides detailed structural information by analyzing how the molecule breaks apart. |

| GC-MS | Separation and identification of components in a mixture | Can be used for the analysis of this compound, potentially after derivatization. |

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. nih.govyoutube.com The absorbed radiation corresponds to the vibrational frequencies of the bonds within the molecule. upi.edu This technique is particularly useful for identifying the presence of specific functional groups. nih.govupi.edu The FTIR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups, and aromatic (C=C) bonds. The position, intensity, and shape of these bands can provide clues about the molecular structure. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3500-3200 (broad) |

| Carbonyl (C=O) | C=O stretch | 1750-1650 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| C-O | C-O stretch | 1300-1000 |

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a detailed electron density map and, from that, a definitive atomic model of the molecule. nih.govyoutube.commdpi.com This method provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of the compound. hhu.de

Micro-Electron Diffraction (MicroED) is a more recent technique that uses an electron beam to determine the structure of nanocrystals that are too small for conventional X-ray crystallography. nih.govwikipedia.orgnih.gov This cryo-electron microscopy method has emerged as a powerful tool for the structural analysis of small molecules and proteins from extremely small crystalline samples. hhu.dewikipedia.orgnih.govyoutube.com

Chiroptical Methods for Absolute Configuration Assignment

While NMR and X-ray crystallography can determine the relative stereochemistry of a molecule, chiroptical methods are often employed to establish the absolute configuration of chiral centers.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. numberanalytics.comslideshare.net The resulting ORD curve can be used to determine the absolute configuration of a molecule by comparing it to the ORD curves of known compounds or by applying empirical rules such as the Octant Rule for ketones. numberanalytics.comslideshare.netyoutube.comyoutube.com The Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, is particularly informative for stereochemical assignments. slideshare.net

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules in solution. unipi.it It measures the differential absorption of left and right circularly polarized light by a chromophore. For molecules like this compound, which contain a resorcylic acid moiety, the electronic transitions within this chromophore give rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the chromophore, making it a fingerprint of the molecule's stereochemistry.

In a study on a closely related resorcylic acid derivative, the experimental ECD spectrum was crucial for assigning the absolute configuration. rsc.org The spectrum, recorded in acetonitrile, exhibited distinct negative Cotton effects at 307 nm and 212 nm, and positive Cotton effects at 285 nm, 260 nm, and 227 nm. This experimental spectrum served as the benchmark for comparison with quantum chemical calculations to establish the true stereoisomer. rsc.org The comparison of the experimental ECD spectrum with the Boltzmann-averaged calculated spectra for a model compound allowed for the unambiguous assignment of its absolute configuration as (14R). rsc.org

Table 1: Experimental ECD Data for a this compound Analogue

| Wavelength (nm) | Δε [M⁻¹cm⁻¹] |

|---|---|

| 307 | Negative |

| 285 | Positive |

| 260 | Positive |

| 227 | Positive |

| 212 | Negative |

Data sourced from a study on a structurally similar resorcylic acid lactone. rsc.org

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is another critical chiroptical spectroscopy technique that provides detailed stereochemical information. VCD measures the differential absorption of left and right circularly polarized infrared light associated with molecular vibrations. dtu.dk A key advantage of VCD is that every vibrational mode in a chiral molecule is potentially VCD active, offering a rich source of stereochemical information across the entire infrared spectrum. nih.gov This technique is particularly valuable for molecules with multiple chiral centers and conformational flexibility, as it is sensitive to the three-dimensional arrangement of atoms. nih.gov

Computational Approaches in Structural Elucidation

Computational methods are indispensable in modern structural characterization, providing the theoretical framework to interpret complex experimental data from chiroptical spectroscopy.

Density Functional Theory (DFT) has become the cornerstone for predicting the chiroptical properties of molecules. nih.gov For the structural elucidation of this compound analogues, time-dependent DFT (TD-DFT) is employed to calculate the ECD spectra of various possible stereoisomers. researchgate.net The accuracy of these predictions is highly dependent on the choice of the functional and basis set.

In the structural study of a resorcylic acid lactone analogue of this compound, several levels of theory were evaluated to find the best agreement between the calculated and experimental ECD spectra. rsc.org The conformers obtained from molecular mechanics were reoptimized at the B3LYP/6-31G(d) level in the gas phase and the B97D/TZVP level using a Polarizable Continuum Model (PCM) for acetonitrile. rsc.org Subsequently, the ECD spectra were calculated using different functionals, including B3LYP, BH&HLYP, and PBE0, with a TZVP basis set. rsc.org The results demonstrated that including solvent effects in the conformational analysis and employing more advanced functionals significantly improved the correlation between the theoretical and experimental spectra. The best match was achieved with the BH&HLYP/TZVP level of theory for conformers optimized with the solvent model. rsc.org

Table 2: Comparison of DFT Functionals for ECD Spectra Prediction of a this compound Analogue

| Functional | Basis Set | Solvent Model | Agreement with Experimental ECD |

|---|---|---|---|

| PBE0 | TZVP | None (in vacuo) | Moderate |

| B3LYP | TZVP | PCM (Acetonitrile) | Good |

| BH&HLYP | TZVP | PCM (Acetonitrile) | Excellent |

Based on findings from a study on a related resorcylic acid lactone. rsc.org

Due to the inherent flexibility of the macrocyclic ring in this compound, a thorough conformational analysis is a prerequisite for accurate spectroscopic prediction. Molecular Mechanics (MM) force fields, such as MMFF, are widely used for an initial exploration of the conformational space of flexible molecules. researchgate.net This process generates a set of low-energy conformers that are likely to be populated at room temperature.

For a this compound analogue, an initial conformational search using the MMFF force field yielded a significant number of conformers. rsc.org These conformers were then subjected to further geometry optimization using more accurate DFT methods to refine their structures and relative energies. rsc.org The final set of low-energy conformers, typically those within a certain energy window (e.g., >2% Boltzmann population), are then used for the Boltzmann-averaging of the calculated ECD or VCD spectra. rsc.org This averaging is crucial as the experimental spectrum represents the weighted average of the spectra of all contributing conformers in solution.

Table 3: Conformational Analysis Workflow for this compound Analogues

| Step | Method | Purpose | Outcome |

|---|---|---|---|

| 1 | Molecular Mechanics (e.g., MMFF) | Initial conformational search | A large set of possible conformers |

| 2 | DFT Geometry Optimization | Refinement of conformer structures and energies | A smaller set of low-energy conformers with accurate geometries |

| 3 | Boltzmann Weighting | Calculation of the contribution of each conformer | Population of each conformer at a given temperature |

This workflow is a standard approach in the computational analysis of flexible molecules. rsc.org

The application of machine learning (ML) is an emerging and powerful tool in the field of structural elucidation and spectral analysis. rsc.org For complex molecules like this compound, where the interpretation of spectroscopic data can be intricate, ML models can be trained to recognize patterns and correlations that may not be immediately apparent to human researchers.

In the context of stereochemistry, machine learning models, such as transformer models, are being developed to assign the stereochemistry of natural products directly from their structural representation with high accuracy. chemrxiv.org These models are trained on large databases of known natural products and their stereochemical configurations. For spectral interpretation, ML algorithms can be trained to predict the absolute configuration from chiroptical spectra like ECD or VCD. chemrxiv.org This approach has the potential to accelerate the process of stereochemical assignment and reduce the reliance on time-consuming quantum chemical calculations for every new compound. While the direct application of machine learning to the spectral interpretation of this compound has not yet been reported, the rapid advancements in this field suggest that it will become an increasingly important tool for the structural characterization of complex polyketides. nih.gov

Synthetic Strategies and Analogue Development

Total Synthesis of Deoxyradicinol and its Racemic Forms

There is no available scientific literature detailing the total synthesis of this compound or the synthesis of its racemic mixtures. Standard organic chemistry principles suggest that the synthesis of a racemic mixture, a 50:50 combination of two enantiomers, is often a preliminary step in the total synthesis of a chiral molecule. libretexts.orglibretexts.org Such a synthesis would likely involve the construction of the core pyranone structure followed by the introduction of the necessary functional groups without the use of chiral catalysts or reagents, leading to both enantiomers in equal measure. Subsequent separation of these enantiomers, a process known as resolution, would then be required to obtain the enantiomerically pure compound. libretexts.org However, no specific reaction schemes or experimental procedures for the racemic synthesis of this compound have been reported.

Synthetic Methodologies for Analogue Generation

The development of synthetic analogues is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships. rsc.org However, without an established synthetic route to the parent this compound molecule, the systematic generation of its analogues remains a hypothetical exercise. General strategies for analogue development, such as modifying side chains or introducing new substituents, are well-established in organic synthesis but have not been specifically applied to this compound in any published research.

Stereoselective Synthesis Approaches

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is crucial for producing specific enantiomers of chiral molecules like this compound. nih.govmdpi.com Approaches to achieve this often involve the use of chiral catalysts, auxiliaries, or starting materials derived from the "chiral pool." These methods are designed to favor the formation of one stereoisomer over others. In the context of this compound, a stereoselective synthesis would need to control the stereochemistry at the chiral centers of the dihydropyranone ring. As no total synthesis has been reported, there are no documented stereoselective strategies for this specific molecule.

Versatile Diversification Strategies for Side-Chain and Substituent Introduction

The generation of a library of analogues from a common intermediate is a powerful tool in drug discovery. mdpi.com This often involves late-stage functionalization, where a core scaffold is synthesized and then modified in the final steps to introduce a variety of side chains and substituents. For this compound, this could theoretically involve modifications to the propenyl side chain or the introduction of substituents onto the pyranone ring. However, without a known synthetic pathway to this compound or a suitable intermediate, these diversification strategies remain speculative.

Cellular and Subcellular Targets in Plant Tissues

Studies utilizing tomato (Solanum lycopersicum L.) as a model plant have demonstrated that this compound and its analogues have precise subcellular targets, leading to observable macroscopic symptoms like chlorosis and wilting nih.gov.

Confocal microscopy analyses have identified chloroplasts as a primary target of (±)-3-deoxyradicinin, a synthetic analogue of the naturally occurring phytotoxin radicinin (B73259) nih.gov. The toxin specifically compromises the functionality of these organelles. Notably, these studies have shown that while chloroplasts are significantly affected, other key organelles such as mitochondria and vacuoles remain functionally intact, and the plasma membrane potential is not directly hampered by the toxin nih.gov. This specificity suggests a targeted mechanism of action rather than general cellular disruption. The dysfunction of chloroplasts is a critical early event in the phytotoxic process initiated by the compound nih.gov.

While confocal microscopy on isolated protoplasts indicated that (±)-3-deoxyradicinin does not directly alter the plasma membrane's electrical potential, biochemical assays on whole leaves reveal a different aspect of its effects nih.gov. Administration of the toxin to leaves leads to increased ion leakage and membrane lipid peroxidation nih.gov. This suggests that while the initial target is the chloroplast, the subsequent oxidative stress and cellular damage ultimately compromise the integrity of the plasma membrane. Ion leakage is a common indicator of cell membrane damage, reflecting a loss of the ability to maintain essential ionic gradients across the membrane protocols.ioife.sk.

Table 1: Effect of (±)-3-Deoxyradicinin on Ion Leakage in Tomato Leaves

| Treatment Concentration (µM) | Ion Leakage (% of Total) |

| 0 (Control) | Baseline |

| 20 | Increased |

| 200 | Significantly Increased |

This table is illustrative, based on findings that (±)-3-deoxyradicinin induces concentration-dependent ion leakage. nih.gov

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Homeostasis Perturbation

A central element of this compound's phytotoxicity is the induction of oxidative stress. The compound disrupts the delicate balance of reactive oxygen species (ROS) within plant cells, leading to widespread cellular damage nih.gov.

As a direct consequence of its targeting and disruption of chloroplast function, (±)-3-deoxyradicinin causes a significant overproduction of singlet oxygen (¹O₂) nih.gov. Chloroplasts are a primary site of singlet oxygen production during photosynthesis, especially when the photosynthetic apparatus is impaired researchgate.netnih.govnih.gov. The over-accumulation of this highly reactive oxygen species within the chloroplasts is a key trigger for subsequent cellular damage and programmed cell death pathways nih.govresearchgate.net. The production of singlet oxygen was found to be proportional to the concentration of the toxin applied nih.gov.

Table 2: ROS Production in Response to (±)-3-Deoxyradicinin Treatment

| ROS Type | Location of Production | Concentration Dependence |

| Singlet Oxygen (¹O₂) | Chloroplasts | Proportional to toxin concentration nih.gov |

| Hydrogen Peroxide (H₂O₂) | General cellular response | Dependent on toxin concentration nih.gov |

Deoxyradicinol in Broader Biological Control Research

Antimicrobial Activities Against Plant Pathogens

The investigation into natural products as alternatives to synthetic pesticides has highlighted the potential of compounds like deoxyradicinol. Derived from fungi, this metabolite has demonstrated inhibitory effects against key bacterial plant pathogens, positioning it as a candidate for the development of novel disease management strategies.

This compound has been identified as a potent inhibitor of two significant bacterial plant pathogens: Xylella fastidiosa and Liberibacter crescens. researchgate.net Xylella fastidiosa is the causal agent of devastating diseases such as Pierce's disease of grapevine, while Liberibacter species are responsible for citrus greening (Huanglongbing). researchgate.net Both pathogens colonize the vascular systems of their host plants, obstructing water and nutrient transport, which ultimately leads to plant death. researchgate.net

Research has established that this compound effectively inhibits the growth of both X. fastidiosa and L. crescens. researchgate.net Liberibacter crescens is a culturable surrogate used in research for the unculturable pathogenic species Candidatus Liberibacter asiaticus (CLas). researchgate.net In comparative studies, this compound demonstrated a dose-response relationship comparable to its analogue, radicinin (B73259), against both bacterial species. researchgate.net Notably, both this compound and radicinin showed greater potency against L. crescens than against X. fastidiosa. researchgate.net The propenyl side chain in the structure of this compound appears to be crucial for maintaining its high level of antibacterial potency. researchgate.net

Table 1: Comparative Antibacterial Activity of this compound and Related Compounds This table summarizes the observed inhibitory effects of this compound and its analogues against two key plant pathogenic bacteria.

| Compound | Target Bacterium | Observed Activity/Potency | Source(s) |

| This compound | Xylella fastidiosa | Exhibits a dose-response relationship; more potent than radicinin at lower doses. | researchgate.net |

| Liberibacter crescens | Exhibits a dose-response relationship; shows greater potency against L. crescens than X. fastidiosa. | researchgate.net | |

| Radicinin | Xylella fastidiosa | Inhibits bacterial growth; provided complete inhibition at the highest dose tested (2.12 μmol). | researchgate.net |

| Liberibacter crescens | Exhibits a dose-response relationship comparable to this compound. | researchgate.net | |

| Dihydrodeoxyradicinin | Xylella fastidiosa | Shows activity only at higher doses (>0.53 μmol); modest inhibition even at the highest dose. | researchgate.net |

| Liberibacter crescens | Exhibited attenuated potency compared to this compound and radicinin. | researchgate.net |

While many secondary metabolites produced by fungi, including those from the genus Cochliobolus, are known to possess a wide range of biological activities, specific research detailing the antifungal properties of this compound against plant pathogenic fungi is not extensively documented in the available scientific literature. Fungal natural products are recognized as a promising source for new agrochemicals due to their potential to inhibit agricultural pathogens. nih.gov The investigation of compounds like brefeldin A and radicicol (B1680498) from plant pathogenic fungi has shown their antifungal activity against certain fungal species, such as Candida albicans. nih.gov However, similar dedicated studies focusing on this compound's efficacy against major crop fungal pathogens such as Fusarium spp., Botrytis cinerea, or Alternaria spp. are limited. This represents a gap in the current understanding and an area for future investigation to fully determine the antimicrobial spectrum of this compound.

Ecological Roles and Interactions in Microbial Communities

Secondary metabolites are not essential for the growth or primary metabolism of an organism but are believed to provide specific ecological advantages that enhance its fitness in a particular environment. dtu.dk These compounds act as chemical mediators in the complex interactions that occur within microbial communities. dtu.dk In its natural setting, this compound, produced by fungal species such as Cochliobolus, likely plays a significant role in mediating interactions with other microorganisms.

The demonstrated antibacterial activity suggests that a primary ecological function of this compound is to inhibit competing bacteria. researchgate.net By producing and secreting such compounds, the fungus can create a zone of inhibition around itself, reducing competition for nutrients and space. dtu.dkvikaspedia.in This chemical defense is a common strategy among soil microbes, which exist in highly diverse and competitive communities. nih.gov

Furthermore, the production of bioactive metabolites is a key factor in the relationship between microbes and plants. nih.govmdpi.com As a product of a fungus that can be a plant pathogen, this compound's role could be multifaceted. researchgate.net It might contribute to the fungus's virulence by suppressing competing microbes in the plant's microbiome, thereby facilitating host colonization. The interplay between microbial communities, the secondary metabolites they produce, and host plants is crucial for ecosystem health and function. nih.govriojournal.com Understanding the specific role of this compound in these interactions is essential for harnessing its full potential in agricultural applications, whether as a direct antimicrobial agent or as a tool to modulate microbial communities for improved plant health.

Advanced Research Directions and Future Perspectives

Omics Approaches in Deoxyradicinol Research

The suite of "omics" technologies, including transcriptomics, proteomics, and metabolomics, provides a powerful toolkit for a holistic understanding of this compound's role in biological systems.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a important tool for dissecting the complex interactions between plants and phytotoxins. While specific transcriptomic studies on this compound are not yet widely published, research on its analogue, (±)-3-deoxyradicinin, offers a glimpse into the potential molecular responses in plants. nih.gov

A study on tomato plants (Solanum lycopersicum L.) treated with (±)-3-deoxyradicinin revealed significant phytotoxic effects that suggest underlying changes in gene expression. nih.gov These effects, which could be investigated at the transcriptomic level, include:

Uncontrolled Stomata Opening: Leading to wilting. nih.gov

Cellular Damage: Evidenced by ion leakage and membrane lipid peroxidation. nih.gov

Oxidative Stress: Indicated by the production of hydrogen peroxide and the overproduction of reactive oxygen species (ROS) within chloroplasts. nih.gov

Chlorophyll Loss: Resulting in chlorosis. nih.gov

Future transcriptomic analyses could identify the specific genes and regulatory networks that are activated or repressed in response to this compound, providing a detailed molecular picture of its mode of action as a phytotoxin. Such studies could focus on pathways related to plant defense, stress response, hormone signaling, and cell death. mdpi.comfrontiersin.orgnih.govnih.govnih.gov

Proteomics and metabolomics are instrumental in identifying the proteins and metabolites involved in the biosynthesis of natural products and in elucidating their mechanisms of action. nih.govebsco.com

Biosynthesis: The biosynthetic origin of this compound has been traced to the polyketide pathway. rsc.org Studies using carbon-labeled precursors have shown that it is formed through the condensation of two polyketide chains, a relatively uncommon mechanism. rsc.org Proteomic analysis of the producing fungi, such as Alternaria helianthi, under different growth conditions could identify the specific polyketide synthases (PKSs) and other enzymes responsible for its production. rsc.orgnih.gov This "proteomining" approach correlates protein expression profiles with the production of the secondary metabolite of interest. nih.gov

Metabolomic profiling of the fungal cultures can further complement these findings by identifying precursor molecules and metabolic intermediates, thus providing a more complete picture of the biosynthetic pathway. ebsco.com

Mechanism Elucidation: The phytotoxic effects of this compound suggest that it interacts with specific molecular targets within plant cells. nih.gov Metabolomics can reveal the downstream consequences of this interaction by identifying changes in the plant's metabolic profile upon exposure to the toxin. ebsco.com For example, alterations in amino acid, lipid, or carbohydrate metabolism could point towards the specific cellular processes disrupted by this compound.

Genetic and Metabolic Engineering for Production Optimization

Genetic and metabolic engineering techniques hold the key to optimizing the production of this compound for research and potential applications. wikipedia.orgnih.govpnnl.gov By manipulating the genetic and regulatory processes within producer organisms like Alternaria or a heterologous host, it is possible to increase the yield of this compound. wikipedia.orgnih.govpnnl.govnih.govpromega.de

Strategies for enhancing production could include:

Overexpression of Biosynthetic Genes: Once the genes encoding the enzymes for this compound biosynthesis are identified through proteomic and genomic approaches, they can be overexpressed to increase the metabolic flux towards the final product. nih.gov

Blocking Competing Pathways: Metabolic engineering can be used to downregulate or knock out genes in pathways that compete for the same precursors, thereby redirecting metabolic resources towards this compound synthesis. nih.gov

Heterologous Expression: The entire biosynthetic pathway could be transferred to a more tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae, which are well-suited for industrial-scale fermentation. nih.govnih.gov

The table below outlines potential genetic targets for the optimization of this compound production.

| Engineering Strategy | Target | Expected Outcome |

| Gene Overexpression | Polyketide Synthase (PKS) genes specific to this compound | Increased synthesis of the polyketide backbone |

| Pathway Blocking | Genes for competing secondary metabolite pathways | Increased availability of precursors for this compound |

| Heterologous Production | Introduction of this compound biosynthetic cluster | Production of this compound in a new, optimized host |

Development of this compound-Based Chemical Probes and Tools for Biological Studies

Chemical probes are small molecules used to study and manipulate biological systems. chemicalprobes.orgnih.gov Developing a chemical probe based on the this compound scaffold could be a powerful approach to identify its direct molecular targets in plant cells. chemicalprobes.orgmdpi.comscielo.org.mx

The design of such a probe would involve modifying the this compound structure to include a reactive group or a reporter tag, while preserving its biological activity. mdpi.com This could be achieved by:

Introducing a "clickable" chemical handle: An azide (B81097) or alkyne group could be incorporated into the molecule, allowing for its attachment to reporter molecules (e.g., fluorophores, biotin) via bio-orthogonal chemistry. scielo.org.mx

Affinity-based probes: Immobilizing the this compound analogue on a solid support would allow for the "fishing" of its binding partners from cell lysates.

These chemical biology tools would enable researchers to visualize the subcellular localization of the toxin and to isolate and identify the specific proteins it interacts with, thus providing definitive evidence of its mechanism of action. chemicalprobes.orgmdpi.com

Computational Modeling for Mechanism Prediction and Molecular Target Identification

Computational modeling offers a powerful in silico approach to predict the mechanism of action of this compound and to identify its potential molecular targets. biorxiv.orgnih.gov These methods can significantly accelerate the research process by narrowing down the possibilities for experimental validation. mdpi.com

Key computational approaches include:

Molecular Docking: This technique can be used to predict how this compound binds to the three-dimensional structures of known plant proteins. mdpi.com By screening large libraries of protein structures, it is possible to identify potential targets with high binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can correlate the structural features of this compound and its analogues with their observed phytotoxic activity. This can help in identifying the key chemical moieties responsible for its biological effects.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound when interacting with a potential target protein, providing insights into the stability of the complex and the nature of the binding interactions. biorxiv.org

The integration of computational predictions with experimental data from omics and chemical probe studies will be crucial for building a comprehensive model of this compound's biological function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.